An In-depth Technical Guide to 4,5-Dichloropyridine-3-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4,5-Dichloropyridine-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropyridine-3-carbaldehyde, with the Chemical Abstracts Service (CAS) number 1009334-04-6 , is a halogenated heterocyclic aldehyde.[1][2][3] This compound belongs to the pyridine family, a class of organic molecules that are integral to numerous areas of chemical research and development, particularly in the pharmaceutical and agrochemical industries. The presence of two chlorine atoms and an aldehyde functional group on the pyridine ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block in organic synthesis.
The strategic placement of the chloro- and formyl- substituents makes 4,5-Dichloropyridine-3-carbaldehyde a versatile intermediate. The aldehyde group serves as a handle for a wide array of chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions. The dichlorinated pyridine core, on the other hand, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. This dual reactivity profile opens up avenues for the synthesis of complex molecular architectures with potential biological activity.
This technical guide provides a comprehensive overview of 4,5-Dichloropyridine-3-carbaldehyde, including its chemical and physical properties, a plausible synthetic route, its characteristic reactivity, and its potential applications in the field of drug discovery and materials science.
Chemical and Physical Properties
The properties of 4,5-Dichloropyridine-3-carbaldehyde are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 1009334-04-6 | [1][2][3] |
| Molecular Formula | C6H3Cl2NO | [1] |
| Molecular Weight | 176.00 g/mol | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Safety Information:
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 4,5-Dichloropyridine-3-carbaldehyde
A potential precursor for the synthesis of 4,5-Dichloropyridine-3-carbaldehyde is 3,4-dichloropyridine. The Vilsmeier-Haack formylation of 3,4-dichloropyridine would be expected to yield the desired product.
Plausible Synthetic Workflow
Caption: Plausible synthetic workflow for 4,5-Dichloropyridine-3-carbaldehyde via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (Hypothetical)
Caution: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (1.2 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl3) (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 3,4-dichloropyridine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) and add it to the flask containing the Vilsmeier reagent. Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 4,5-Dichloropyridine-3-carbaldehyde.
Reactivity and Synthetic Utility
The reactivity of 4,5-Dichloropyridine-3-carbaldehyde is dominated by the aldehyde functionality and the electron-deficient dichloropyridine ring.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional group that can undergo a variety of transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4,5-dichloronicotinic acid, using standard oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (4,5-dichloropyridin-3-yl)methanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Reductive Amination: This is a powerful reaction for the synthesis of amines. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond.
-
Wittig Reaction: The aldehyde can react with a phosphorus ylide (Wittig reagent) to form an alkene, providing a method for carbon-carbon double bond formation.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For example, its reaction with 2,4-dinitrophenylhydrazine is a classic test for aldehydes and ketones, resulting in the formation of a colored precipitate of the corresponding hydrazone.[6][7][8]
Caption: Key reactions of the aldehyde group in 4,5-Dichloropyridine-3-carbaldehyde.
Reactions of the Dichloropyridine Ring
The pyridine ring is electron-deficient, and this effect is enhanced by the two electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) . The positions of the chlorine atoms are crucial in determining the regioselectivity of these reactions. Nucleophiles will preferentially attack the carbon atoms bearing the chlorine atoms, leading to the displacement of a chloride ion. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates.
Potential Applications in Drug Discovery and Materials Science
Chlorinated heterocyclic compounds are a prominent feature in many approved pharmaceutical agents.[9] The incorporation of chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Given the structural motifs present in 4,5-Dichloropyridine-3-carbaldehyde, it is a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The pyridine scaffold itself is a well-established pharmacophore found in a wide range of drugs.[10]
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted pyridine rings.
-
Infectious Diseases: The pyridine nucleus is present in various antibacterial and antiviral drugs.
-
Neuroscience: A number of drugs targeting the central nervous system contain a pyridine core.
The ability to functionalize both the aldehyde group and the dichloropyridine ring of 4,5-Dichloropyridine-3-carbaldehyde provides a powerful platform for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.
In the realm of materials science , highly functionalized aromatic compounds like 4,5-Dichloropyridine-3-carbaldehyde can serve as monomers or building blocks for the synthesis of novel polymers and organic materials with interesting electronic and photophysical properties.
Conclusion
4,5-Dichloropyridine-3-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its dual reactivity, stemming from the aldehyde group and the dichlorinated pyridine ring, allows for a wide range of chemical transformations. While detailed studies on this specific isomer are not as prevalent as for other dichloropyridine derivatives, its structural features strongly suggest its utility as a building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.
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